molecular formula C22H33N7O9 B13389865 Dermican

Dermican

Cat. No.: B13389865
M. Wt: 539.5 g/mol
InChI Key: QNZANUZIBYJBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dermican is synthesized through a series of peptide synthesis reactions. The process involves the sequential addition of amino acids to form the tetrapeptide chain. The specific sequence for this compound is Acetyl-Gln-Asp-Val-His. The synthesis typically involves the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and precise assembly of the peptide chain .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale peptide synthesis reactors. These reactors are designed to handle the complex chemistry of peptide synthesis, ensuring high purity and yield. The process includes steps such as deprotection, coupling, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Dermican undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary products formed from these reactions are modified peptides with altered stability, efficacy, or bioactivity. These modifications can enhance the peptide’s performance in skincare applications .

Scientific Research Applications

Dermican has a wide range of applications in scientific research, including:

Mechanism of Action

Dermican exerts its effects by stimulating the synthesis of collagen and lumican. It binds to specific receptors on fibroblast membranes, activating signaling pathways that lead to increased production of these extracellular matrix components. This results in improved skin firmness and thickness, providing a comprehensive anti-aging effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dermican is unique due to its specific sequence and mechanism of action, which targets both collagen and lumican synthesis. This dual action makes it particularly effective in improving skin structure and appearance .

Properties

IUPAC Name

3-[(2-acetamido-5-amino-5-oxopentanoyl)amino]-4-[[1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N7O9/c1-10(2)18(21(36)28-15(22(37)38)6-12-8-24-9-25-12)29-20(35)14(7-17(32)33)27-19(34)13(26-11(3)30)4-5-16(23)31/h8-10,13-15,18H,4-7H2,1-3H3,(H2,23,31)(H,24,25)(H,26,30)(H,27,34)(H,28,36)(H,29,35)(H,32,33)(H,37,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZANUZIBYJBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N7O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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